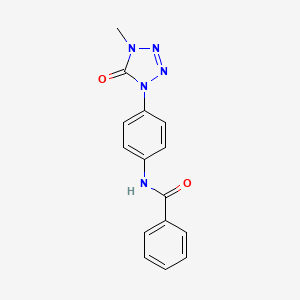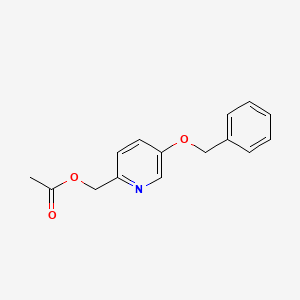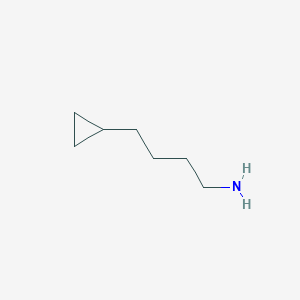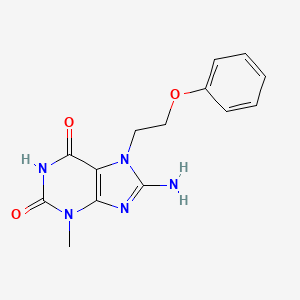
8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Purine Metabolism and Uric Acid Formation
Studies on purine derivatives, including 8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, have elucidated their roles in various physiological and pathological processes, particularly concerning purine metabolism and uric acid formation. A notable aspect of purine metabolism is the enzymatic conversion that leads to the production of uric acid, a critical factor in conditions like gout and kidney stones. Understanding the pathways and interactions involved in purine metabolism aids in developing treatments for these conditions. For instance, abnormalities in enzymes such as adenine phosphoribosyltransferase can lead to the accumulation of specific purines, causing diseases like 2,8-dihydroxyadeninuria, which may result in kidney stones and renal failure (Simmonds, 1986).
Drug Interactions and Metabolic Pathways
The interaction between different purine derivatives and pharmaceutical compounds, such as aminophylline and salbutamol, demonstrates the complexity of drug interactions within the body. These interactions can have significant implications for the treatment of diseases like asthma and chronic obstructive pulmonary disease (COPD). For example, the combined use of aminophylline and salbutamol can lead to increased risks of adverse effects such as tachycardia, highlighting the importance of monitoring and understanding drug interactions in clinical settings (Meena, 2019).
Environmental and Dietary Exposure to Purines
Research on the presence of methylated purines in environmental samples and dietary sources sheds light on human exposure to these compounds. For instance, the ubiquity of purines in food and the environment suggests potential health implications, particularly concerning endocrine disruption. Studies have identified various purine derivatives in human plasma, indicating widespread exposure and the potential for these compounds to affect human health, such as through endocrine-disrupting activities (Guenther et al., 2002).
Therapeutic Applications and Potential
The exploration of purine derivatives for therapeutic applications, including their potential as bronchodilators or in the treatment of exercise-induced bronchospasm, highlights the versatility of these compounds in medical research. The efficacy of specific purine analogs in improving asthma symptoms and their comparison with traditional treatments such as theophylline provide valuable insights for the development of new therapeutic agents (Cho Yw et al., 1981).
Properties
IUPAC Name |
8-amino-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)7-8-22-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJSECDVCKCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-51-3 |
Source


|
| Record name | 8-AMINO-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
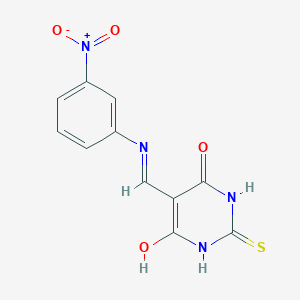
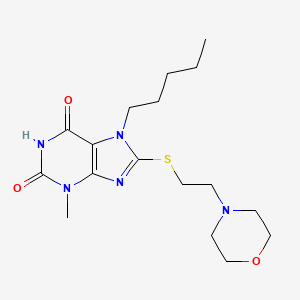
![3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)

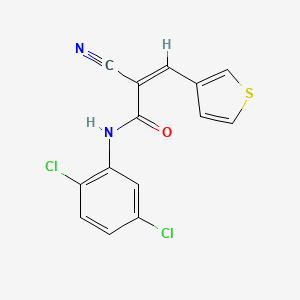
![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)
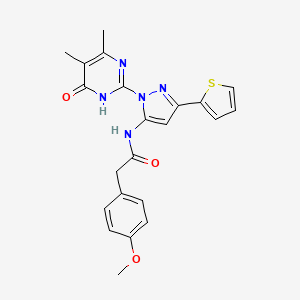

![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)

![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)
